molecular formula C11H10BrNO2 B3059146 methyl 5-bromo-1-methyl-1H-indole-3-carboxylate CAS No. 946427-09-4

methyl 5-bromo-1-methyl-1H-indole-3-carboxylate

Cat. No. B3059146
CAS RN: 946427-09-4
M. Wt: 268.11 g/mol
InChI Key: HYEVKYLKCUGBHK-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate” is a chemical compound with the molecular formula C11H10BrNO2 . It has a molecular weight of 268.11 .


Molecular Structure Analysis

The InChI code for “methyl 5-bromo-1-methyl-1H-indole-3-carboxylate” is 1S/C11H10BrNO2/c1-13-6-9 (11 (14)15-2)8-5-7 (12)3-4-10 (8)13/h3-6H,1-2H3 . The compound has a planar structure, as suggested by its presence on a mirror plane in the space group .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate” has a molecular weight of 254.08 g/mol . It has a topological polar surface area of 42.1 Ų and a complexity of 234 . It has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives, including “methyl 5-bromo-1-methyl-1H-indole-3-carboxylate”, are used in the synthesis of various alkaloids. These compounds play a significant role in cell biology and have attracted increasing attention in recent years for their biologically vital properties .

Treatment of Cancer Cells

Indole derivatives have been applied as biologically active compounds for the treatment of cancer cells. Their unique properties make them effective in combating various types of cancer .

Antimicrobial Applications

Indole derivatives have shown promising results in the treatment of various microbial infections. Their antimicrobial properties make them a valuable resource in the development of new antimicrobial drugs .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body. Their wide range of biological activities makes them versatile in the field of medicine .

Antiviral Applications

Indole derivatives, including “methyl 5-bromo-1-methyl-1H-indole-3-carboxylate”, have shown potential as antiviral agents. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and hepatitis C virus (HCV) .

Anti-inflammatory Applications

Indole derivatives have shown potential as anti-inflammatory agents. Their unique chemical structure allows them to interact with various biological pathways to reduce inflammation .

Antidiabetic Applications

Indole derivatives have been studied for their potential antidiabetic effects. Their ability to interact with various biological systems could make them effective in the treatment of diabetes .

Antimalarial Applications

Indole derivatives have shown potential in the treatment of malaria. Their unique properties allow them to interact with the malaria parasite in ways that can inhibit its growth and reproduction .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 according to the hazard statements . Precautionary measures include wearing protective clothing and seeking medical advice if ingested .

Mechanism of Action

properties

IUPAC Name

methyl 5-bromo-1-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-13-6-9(11(14)15-2)8-5-7(12)3-4-10(8)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEVKYLKCUGBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-bromo-1-methyl-1H-indole-3-carboxylate

CAS RN

946427-09-4
Record name 1H-Indole-3-carboxylic acid, 6-bromo-1-methyl-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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